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Thalianol

Cat. No.: B1263613
M. Wt: 426.7 g/mol
InChI Key: DGAGPZOBTQYNRE-VMSIWEJCSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Thalianol is a specialized triterpene metabolite produced by the model plant Arabidopsis thaliana . It serves as a key intermediate in the biosynthesis of more complex triterpenes, such as thalianin, and is the namesake product of the well-characterized this compound biosynthetic gene cluster (BGC) . This cluster represents a paradigm for the study of the evolution and organization of biosynthetic gene clusters in plants . Research has demonstrated that this compound and its pathway play a significant role in modulating Arabidopsis root architecture and development . The biosynthesis of this compound is controlled by phytohormonal cues, and its production, in turn, influences hormone action, creating a feedback loop that affects root growth and plant interaction with the soil environment . Furthermore, the entire this compound metabolic pathway, leading to final products like thalianin, has been shown to shape the composition of the root microbiota, highlighting its importance in plant-microbe interactions . The coordinated expression of the genes within the this compound cluster is regulated by chromatin-level mechanisms, involving the histone variant H2A.Z and dynamic changes in nuclear positioning and 3D chromosome architecture . As such, this compound is an essential compound for scientists studying plant specialized metabolism, the evolution of metabolic pathways, root biology, and plant-microbiome interactions. This product is provided for Research Use Only and is not intended for diagnostic or therapeutic purposes.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C30H50O B1263613 Thalianol

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C30H50O

Molecular Weight

426.7 g/mol

IUPAC Name

(3R,5aR,7S,9aS)-3-[(2R,5E)-6,10-dimethylundeca-5,9-dien-2-yl]-3,6,6,9a-tetramethyl-1,2,4,5,5a,7,8,9-octahydrocyclopenta[a]naphthalen-7-ol

InChI

InChI=1S/C30H50O/c1-21(2)11-9-12-22(3)13-10-14-23(4)29(7)19-17-25-24(29)15-16-26-28(5,6)27(31)18-20-30(25,26)8/h11,13,23,26-27,31H,9-10,12,14-20H2,1-8H3/b22-13+/t23-,26+,27+,29-,30-/m1/s1

InChI Key

DGAGPZOBTQYNRE-VMSIWEJCSA-N

Isomeric SMILES

C[C@H](CC/C=C(\C)/CCC=C(C)C)[C@]1(CCC2=C1CC[C@@H]3[C@@]2(CC[C@@H](C3(C)C)O)C)C

Canonical SMILES

CC(CCC=C(C)CCC=C(C)C)C1(CCC2=C1CCC3C2(CCC(C3(C)C)O)C)C

Synonyms

thalianol

Origin of Product

United States

Biosynthetic Pathway Elucidation of Thalianol

Initial Committed Step Catalysis

The journey from a general isoprenoid pathway intermediate to the specific triterpene scaffold of thalianol is initiated by a crucial cyclization reaction. This step commits the precursor to the this compound biosynthetic route.

Role of 2,3-Oxidosqualene (B107256) as a Precursor

The biosynthesis of this compound, like other triterpenes, originates from the linear C30 compound (S)-2,3-oxidosqualene. wikipedia.orgfrontiersin.orgresearchgate.netnih.govfrontiersin.org This molecule is a key intermediate derived from the isoprenoid pathway and serves as the substrate for a diverse family of enzymes known as oxidosqualene cyclases (OSCs). researchgate.netnih.govfrontiersin.org The cyclization of 2,3-oxidosqualene is the first diversifying step that dictates the foundational structure of the resulting triterpene. researchgate.net

This compound Synthase (THAS/THAS1) Activity and Substrate Specificity

The enzyme responsible for the committed step in this compound biosynthesis is this compound synthase, encoded by the THAS1 gene (also referred to as At5g48010). pnas.orgnih.govuniprot.orgarabidopsis.org THAS1 is an oxidosqualene cyclase that specifically catalyzes the conversion of 2,3-oxidosqualene into the tricyclic triterpene, this compound. tandfonline.comnih.govresearchgate.net This enzyme is highly specific for its substrate and product, and its activity marks the entry point into the this compound metabolic pathway. arabidopsis.org Overexpression of THAS has been shown to lead to a dwarf phenotype in the aerial parts of Arabidopsis plants, while increasing root length. nih.govarabidopsis.org The THAS1 gene is part of a well-characterized operon-like gene cluster on chromosome 5, which includes other genes involved in the downstream modification of this compound. pnas.orgnih.govarabidopsis.orgtandfonline.com

Downstream Enzymatic Modifications and Diversification

Following the initial synthesis of the this compound scaffold, a series of enzymatic modifications occur, leading to a variety of this compound derivatives. These modifications are catalyzed by enzymes encoded by genes located within the same metabolic cluster as THAS1. pnas.orgpnas.org

This compound Hydroxylase (THAH) and Thalian-diol Desaturase (THAD) Functions

The this compound molecule undergoes hydroxylation, a reaction catalyzed by this compound hydroxylase (THAH), a cytochrome P450 enzyme encoded by the CYP708A2 gene (At5g48000). arabidopsis.orgtandfonline.commdpi.com THAH adds a hydroxyl group to the this compound structure, converting it into thalian-diol. tandfonline.comnih.gov Mutants lacking functional THAH show an accumulation of this compound. arabidopsis.org

Subsequently, thalian-diol can be further modified by thalian-diol desaturase (THAD), another cytochrome P450 enzyme encoded by the CYP705A5 gene (At5g47990). arabidopsis.orgmdpi.comnih.gov THAD is believed to introduce a double bond into the thalian-diol molecule at carbon 15. arabidopsis.orgnih.gov Reduced expression of THAD leads to an accumulation of thalian-diol in root extracts. arabidopsis.orgnih.gov

Acyltransferase (ACT) Involvement in this compound Modification

An acyltransferase, encoded by the gene At5g47980 and often referred to as ACT, is also part of the this compound gene cluster. pnas.orgtandfonline.comresearchgate.net This enzyme is predicted to be a BAHD acyltransferase and is co-expressed with the other genes in the cluster. researchgate.net Acyltransferases are responsible for adding acyl groups, such as an acetyl group, to the triterpene structure, further diversifying the resulting compounds.

Contribution of THAA1 and THAA2 to this compound Derivative Formation

Two specific acyltransferases, THAA1 and THAA2, play significant roles in the final steps of this compound derivative biosynthesis. THAA1, encoded by the At5g47980 gene within the core this compound cluster, is an acyltransferase that acts on a hydroxylated this compound derivative. bath.ac.uk Its function requires the prior activity of THAS, THAH, and another cytochrome P450, THAO, to add an acetate (B1210297) group at the C15 position of the this compound scaffold. bath.ac.uk

THAA2, encoded by the nearby gene At5g47950, is another BAHD acyltransferase that is co-expressed with the this compound cluster genes. bath.ac.ukresearchgate.net Unlike THAA1, THAA2 exhibits broader substrate promiscuity and can acetylate the C3 hydroxyl group of various this compound-derived compounds. bath.ac.ukresearchgate.netnih.gov The combined action of these enzymes leads to the production of more complex derivatives, such as thalianin. researchgate.netnih.gov

Research Findings on this compound Biosynthesis Enzymes

GeneEnzymeFunctionSubstrateProduct
THAS1 (At5g48010)This compound Synthase (THAS)Cyclization2,3-OxidosqualeneThis compound
THAH (At5g48000)This compound HydroxylaseHydroxylationThis compoundThalian-diol
THAD (At5g47990)Thalian-diol DesaturaseDesaturationThalian-diolDesaturated thalian-diol
THAA1 (At5g47980)This compound Acyltransferase 1Acetylation at C15Hydroxylated this compound derivative15-acetylated this compound derivative
THAA2 (At5g47950)This compound Acyltransferase 2Acetylation at C3This compound and its derivatives3-acetylated this compound derivatives

Unlinked Enzymes THAR1 and THAR2 in Thalianin Biosynthesis

In the biosynthesis of thalianin in Arabidopsis thaliana, two oxidoreductase enzymes, THAR1 (this compound-pathway-associated Rossman-fold alcohol dehydrogenase 1) and THAR2, play a crucial role. scienceopen.com These enzymes are considered "unlinked" because their encoding genes are not located within the primary this compound biosynthetic gene cluster on chromosome 5. nih.govnih.gov The core this compound gene cluster contains genes for the initial synthesis and modification of the this compound scaffold. pnas.orgresearchgate.net

The function of THAR1 and THAR2 is to catalyze the epimerization of the C3-hydroxy group of a this compound-derived intermediate. scienceopen.comnih.gov This is a two-step conversion where the 3β-hydroxy group is converted to a 3-keto intermediate and then to a 3α-hydroxy group. researchgate.netbath.ac.uk Specifically, these Rossman-fold alcohol dehydrogenases/oxidoreductases are responsible for the final steps in converting the pathway intermediate T7 into the end product, thalianin (T10). nih.gov

Interestingly, the requirement of these unlinked genes for the completion of the pathway highlights a key difference between A. thaliana and its relative A. lyrata. In A. lyrata, the five-gene cluster is sufficient to produce the final product, epi-thalianin (T17). nih.gov However, in A. thaliana, the recruitment of the unlinked THAR1 and THAR2 genes is necessary to produce thalianin (T10). nih.gov This suggests a mechanism for the diversification of biosynthetic gene clusters between plant species. nih.govrsc.org

Furthermore, THAR2 is also involved in the biosynthesis of another triterpene, arabidin, demonstrating that these unlinked enzymes can be shared between different metabolic pathways. scienceopen.comnih.gov The promiscuity of these enzymes, along with their co-expression with other triterpene gene clusters, suggests a broader role in triterpene metabolism in A. thaliana roots. bath.ac.uk

Identification and Analysis of this compound Pathway Intermediates and End-Products

The elucidation of the this compound biosynthetic pathway has been facilitated by the identification and analysis of its various intermediates and end-products, primarily through genetic and metabolic profiling of Arabidopsis thaliana. The pathway begins with the cyclization of 2,3-oxidosqualene to form the triterpene scaffold, this compound, a reaction catalyzed by this compound synthase (THAS). arabidopsis.orgnih.govfrontiersin.org

Subsequent modifications of the this compound backbone are carried out by enzymes encoded within the this compound gene cluster. This compound hydroxylase (THAH) converts this compound into thalian-diol. pnas.orgnih.gov This intermediate can then be desaturated by thalian-diol desaturase (THAD). pnas.orgnih.gov The accumulation of these early intermediates, such as this compound and thalian-diol, has been observed in mutants where the respective downstream enzymes are non-functional. nih.goveurekalert.org Such accumulation can have detrimental effects on plant growth, leading to phenotypes like shoot dwarfism. pnas.orgnih.gov

Further complexity is added by the action of acyltransferases. For instance, THAA2 is responsible for the acetylation of this compound and its derivatives. researchgate.net The final steps to produce the end-product, thalianin (T10), involve the epimerization of the C3-hydroxy group by the unlinked enzymes THAR1 and THAR2. scienceopen.comnih.gov Mutant analysis has been critical in confirming the roles of these enzymes; for example, in thar1-ko, thar2-ko, and thaa2-ko mutants, thalianin (T10) is absent, and pathway intermediates accumulate. bath.ac.uk

In A. lyrata, a related species, the pathway concludes with epi-thalianin (T17), as it lacks the specific THAR enzymes required for the final epimerization step seen in A. thaliana. nih.gov The table below summarizes the key compounds identified in the this compound biosynthetic pathway.

Table 1: Key Intermediates and End-Products in the this compound Biosynthetic Pathway

Compound Role in Pathway
2,3-Oxidosqualene Precursor
This compound Initial triterpene scaffold
Thalian-diol Hydroxylated intermediate
epi-Thalianin (T17) End-product in A. lyrata
Thalianin (T10) Final end-product in A. thaliana
This compound acetate (T11) Acetylated derivative
T7 Intermediate before C3 epimerization
T8 Intermediate in C3 epimerization

Table 2: Chemical Compounds Mentioned

Compound Name
2,3-Oxidosqualene
This compound
Thalianin
epi-Thalianin
Thalian-diol
This compound acetate

Genetic and Genomic Organization of Thalianol Biosynthesis

Thalianol Biosynthetic Gene Cluster (BGC) Architecture

The this compound BGC in Arabidopsis thaliana is located on chromosome 5 and is characterized by a compact arrangement of co-expressed genes. nih.govnih.gov The cluster's organization facilitates the coordinated regulation of the pathway, ensuring the efficient production of this compound-derived triterpenes. scispace.comnih.gov

The core of the this compound BGC consists of four genes that are physically adjacent and functionally related, responsible for the initial steps of this compound synthesis and modification. oup.comd-nb.info These genes were identified through analysis of co-expressed genes neighboring the initial pathway enzyme, this compound synthase (THAS). researchgate.net

The core genes of the this compound BGC are:

At5g48010 (THAS1/THAS): This gene encodes this compound synthase, an oxidosqualene cyclase (OSC) that catalyzes the first committed step in the pathway: the cyclization of 2,3-oxidosqualene (B107256) to form the triterpene scaffold, this compound. researchgate.netarabidopsis.orgfrontiersin.org

At5g48000 (THAH): This gene codes for a cytochrome P450 monooxygenase (CYP708A2) responsible for the hydroxylation of this compound to produce thalian-diol. researchgate.netarabidopsis.org

At5g47990 (THAD/THAO): This gene encodes another cytochrome P450 (CYP705A12) that further modifies the thalian-diol intermediate. oup.comresearchgate.netarabidopsis.org

At5g47980 (THAA1): This gene encodes a BAHD acyltransferase, which is involved in the subsequent modification of the triterpene scaffold. oup.comresearchgate.netbiorxiv.org

**Table 1: Core Genes of the this compound Biosynthetic Gene Cluster in *Arabidopsis thaliana***

Gene Identifier Primary Symbol Enzyme Class Function in this compound Pathway
At5g48010 THAS/THAS1 Oxidosqualene Cyclase Catalyzes the formation of this compound from 2,3-oxidosqualene. researchgate.netarabidopsis.org
At5g48000 THAH Cytochrome P450 (CYP708A2) Hydroxylates this compound to form thalian-diol. researchgate.net
At5g47990 THAD/THAO Cytochrome P450 (CYP705A12) Catalyzes a downstream hydroxylation step. oup.comresearchgate.net
At5g47980 THAA1 BAHD Acyltransferase Performs an acylation step on a pathway intermediate. oup.comresearchgate.net

The this compound BGC exhibits an operon-like organization, a feature more common in prokaryotes. nih.gov This is characterized by the physical clustering of functionally related, non-homologous genes that are co-expressed. nih.govnih.gov The genes within the this compound cluster are independently transcribed, but their coordinated expression suggests a sophisticated regulatory mechanism. tandfonline.com This co-regulation is critical, as the misexpression of cluster genes can lead to severe developmental defects. scispace.com

The operon-like structure is thought to be maintained by regulatory elements such as super-enhancers, which can coordinate the transcriptional activity of all the genes within the cluster. pnas.org Furthermore, the entire BGC is embedded within a distinct topologically associated domain (TAD), a self-interacting region of chromatin. pnas.org The spatial conformation of this domain changes depending on the tissue and the transcriptional state of the cluster; it is open and active in the roots where the pathway is expressed, and condensed and silent in the leaves. nih.govpnas.orgresearchgate.net This higher-order chromatin organization is believed to be a key factor in the coordinated regulation of the cluster's genes. nbi.ac.uk

Identification of Core Genes (At5g48010, At5g48000, At5g47990, At5g47980)

Evolutionary Dynamics of the this compound BGC

The this compound BGC is a relatively recent evolutionary innovation, having emerged specifically within the Arabidopsis genus. nih.gov Its dynamic nature is evident from comparisons between and within species, highlighting ongoing evolutionary processes that shape its structure and function. nih.govfrontiersin.org

Comparative analysis between A. thaliana and its close relative Arabidopsis lyrata reveals significant diversification of the this compound BGC. nih.govwhiterose.ac.uk While the core set of four biosynthetic genes is conserved, there are notable differences in gene order, orientation, and the involvement of auxiliary (non-clustered) genes. d-nb.info

In A. lyrata, the ortholog of the THAA2 gene has a different orientation compared to A. thaliana. d-nb.info A key difference is how the final product is synthesized. In A. thaliana, two unlinked, auxiliary genes are required to convert the cluster-derived intermediate into the final product, thalianin. nih.govwhiterose.ac.ukrsc.org In contrast, A. lyrata produces a different isomer, epi-thalianin, and its BGC appears to encode the complete pathway without the need for these auxiliary genes. nih.govwhiterose.ac.ukrsc.org This indicates that the recruitment of additional genes has led to the diversification of the metabolic output between the two species. nih.gov The intervening genes located within the cluster in both species are not syntenic, further underscoring the dynamic evolution of this genomic region. d-nb.info

The formation of the this compound BGC is thought to have occurred through the independent assembly of genes via duplication, neofunctionalization, and genomic reorganization, rather than horizontal gene transfer. nih.gov The cluster is located in a dynamic chromosomal region, specifically a subtelomeric area, which is known to be a hotspot for recombination and rearrangements, likely facilitating the bringing together of pathway genes. tandfonline.comrsc.orgresearchgate.net The presence of transposable elements within the cluster region is also believed to have contributed to its formation through mechanisms like segmental duplication. frontiersin.orgnih.gov

The evolutionary trajectory likely began with the duplication of an ancestral gene pair, such as an OSC and a CYP450, followed by the independent recruitment of other tailoring enzymes. tandfonline.com This "dynamic neighborhood" model suggests that certain genomic regions are predisposed to gene clustering. whiterose.ac.uk Diversification is further driven by processes such as gene duplication, deletion, and chromosomal inversions that can alter the cluster's composition and lead to new metabolic capabilities. frontiersin.orgnih.gov

Within the A. thaliana species, the this compound BGC displays considerable structural variation. frontiersin.org Studies of over a thousand natural accessions have revealed that while the cluster is largely fixed, there is a hierarchy of variation, from single nucleotide polymorphisms to larger structural changes like copy number variations (CNVs) and inversions. nih.govrsc.org

Gene deletions within the cluster are relatively rare, observed in about 2% of accessions. nih.govrsc.org However, CNVs affecting most genes in the cluster have been identified, following several distinct patterns. biorxiv.org A major structural variation is a large chromosomal inversion found in a majority of A. thaliana accessions (around 65%). frontiersin.orgichb.pl This inversion results in a more compact organization of the BGC, bringing a peripheral gene into a contiguous arrangement with the core cluster. rsc.orgbiorxiv.org This "compact" version is more common and appears to be more conserved than the "discontiguous" version found in the reference genome (Col-0). frontiersin.orgbiorxiv.orgichb.pl The existence of these different structural haplotypes highlights the ongoing, dynamic evolution of the this compound BGC within the species. biorxiv.orgresearchgate.net

Table 2: Observed Copy Number Variation (CNV) Patterns in the this compound Gene Cluster across Arabidopsis thaliana Accessions

CNV Pattern Description Frequency
Pattern 1 (Deletion) Deletion of a subset of cluster genes. Low biorxiv.org
Pattern 2 (Deletion) Deletion of a different subset of cluster genes. Low biorxiv.org
Pattern 3 (Deletion) Deletion of a single cluster gene. Low biorxiv.org
Pattern 4 (Duplication) Duplication of specific cluster genes. Very Low (5 accessions out of 1,152) biorxiv.org
Pattern 5 (Inversion) Inversion leading to a more compact cluster. High (approx. 65% of accessions) ichb.pl

Data derived from a survey of 1,152 accessions. biorxiv.org

Mechanisms of Gene Cluster Formation and Diversification

Chromosomal Context and Nuclear Organization of the this compound BGC

The genomic organization of the this compound biosynthetic gene cluster (BGC) in Arabidopsis thaliana is not merely a linear arrangement of genes on a chromosome. Its location and three-dimensional (3D) conformation within the nucleus are intricately linked to its regulation and function. The this compound BGC is situated on chromosome 5 and consists of a core set of co-expressed genes responsible for the synthesis and modification of the triterpene this compound. researchgate.netnih.gov This cluster includes genes encoding the oxidosqualene cyclase (OSC) this compound synthase (THAS1), two cytochrome P450s—this compound hydroxylase (THAH) and thalian-diol desaturase (THAD)—and an acyltransferase (ACT). pnas.orgresearchgate.net More recent research has expanded the cluster to include an additional acyltransferase and two distantly located oxidoreductases involved in the conversion of this compound to thalianin. frontiersin.orgbiorxiv.org

The clustering of these functionally related genes is thought to facilitate their co-regulation, potentially at the level of chromatin structure. pnas.org The entire this compound BGC in the reference Col-0 genome spans approximately 45 kb. biorxiv.org

Subtelomeric Localization

The this compound BGC is located in a dynamic chromosomal region, specifically a subtelomeric region of chromosome 5. pnas.orgnih.govresearchgate.net Subtelomeric regions, the areas just before the chromosome ends (telomeres), are known to be hotspots for genetic recombination and are often rich in transposable elements (TEs). pnas.orgbiorxiv.org This genomic environment is considered an evolutionary "playground" that can accelerate the formation and functional tuning of gene clusters in response to selective pressures. pnas.org The localization of metabolic gene clusters in these dynamic regions is a recurring theme in plants and other eukaryotes like filamentous fungi. pnas.orgrsc.org The inherent instability of these regions may promote the assembly of novel gene combinations, while selection pressure for producing protective compounds helps preserve the integrity of the cluster. pnas.org

Three-Dimensional Chromosomal Domain Structures

The linear arrangement of the this compound BGC on the chromosome is complemented by a complex and dynamic three-dimensional architecture within the nucleus. nih.gov This BGC is organized into a distinct Topologically Associated Domain (TAD), which is a self-interacting chromatin region that has limited interaction with adjacent genomic regions. nih.govnbi.ac.ukresearchgate.netpnas.org This TAD-like structure effectively insulates the gene cluster, which is thought to be crucial for the coordinated transcription of its constituent genes. nbi.ac.ukoup.com

High-resolution chromatin contact mapping (Hi-C) has revealed that the this compound cluster forms a discrete interactive domain. nih.govnbi.ac.uk The conformation of this domain is not static; it undergoes significant reorganization between different tissues, reflecting the tissue-specific expression of the cluster. nih.govoup.com Specifically, the 3D structure of the region encompassing the this compound cluster is one of the most differentially interacting areas of the genome when comparing roots and leaves. nih.gov Furthermore, studies have identified a super-enhancer (SE) within the this compound BGC that forms chromatin loops with the cluster's genes, playing a central role in coordinating their operon-like expression. researchgate.net The loss of certain epigenetic marks can lead to the dissolution of these interactive domains, highlighting the interplay between epigenetic state and 3D structure. frontiersin.org

Association with Heterochromatic Regions and Active Chromatin States

The regulation of the this compound BGC is tightly linked to its association with different chromatin states, which are broadly categorized as open, transcriptionally active euchromatin and condensed, transcriptionally repressed heterochromatin. frontiersin.org The this compound cluster exhibits plasticity in its chromatin state, which corresponds directly to its transcriptional activity in different plant tissues. nih.gov

In leaves, where the this compound cluster genes are repressed, the BGC is embedded in a repressive chromatin domain. pnas.orgnih.gov It is associated with silent heterochromatin, often localized at the nuclear periphery, and is contained within a condensed, inactive chromatin environment known as a "B compartment". nbi.ac.ukresearchgate.netpnas.org This repressed state is characterized by the presence of the histone mark H3K27me3 (trimethylation of lysine (B10760008) 27 on histone H3), a well-described mark of gene silencing. pnas.orgnih.govwhiterose.ac.uk

Conversely, in roots, where the this compound cluster is highly expressed, its nuclear organization changes dramatically. nih.gov The cluster is found in a transcriptionally active environment, located in a relaxed-chromatin "A compartment" within the nucleoplasm. nbi.ac.ukresearchgate.netpnas.org This active state is also associated with the histone variant H2A.Z, which is involved in positive gene regulation. nih.gov The expression levels of the this compound cluster genes are significantly altered in mutant plant lines with defects in chromatin-remodeling proteins or modified H3K27me3 levels, confirming that these epigenetic mechanisms are crucial for regulating the cluster's activity. pnas.orgresearchgate.net The tissue-specific switch between these active and repressed chromatin states, and the corresponding change in 3D nuclear location, is a key mechanism controlling the specialized metabolism of this compound. frontiersin.orgnih.gov

Data Tables

Table 1: Genes of the this compound Biosynthetic Gene Cluster in Arabidopsis thaliana

Gene Locus IDCommon NameEncoded EnzymeFunction in Pathway
At5g48010THAS1This compound SynthaseCatalyzes the first committed step in the pathway. researchgate.net
At5g48000THAHThis compound HydroxylaseA cytochrome P450 involved in this compound modification. researchgate.net
At5g47990THADThalian-diol DesaturaseA cytochrome P450 involved in this compound modification. pnas.org
At5g47980ACTAcyltransferaseInvolved in the elaboration of the this compound scaffold. researchgate.net
At5g47950ACTAcyltransferaseRequired for the conversion of this compound to thalianin. biorxiv.org
At1g66800SDR4OxidoreductaseUnclustered gene involved in thalianin biosynthesis. biorxiv.org

Regulatory Mechanisms Governing Thalianol Biosynthesis and Metabolism

Transcriptional Control and Gene Expression Patterns

The transcription of thalianol biosynthetic genes is a primary level of regulation, involving coordinated expression and the activity of specific transcription factors that respond to both developmental and environmental cues.

The genes responsible for this compound biosynthesis are organized in an operon-like cluster on chromosome 5, a feature that facilitates their coordinate regulation. nih.gov This physical linkage is a key factor in their co-expression. Analysis of gene expression data has identified a co-expression network that includes core genes of the this compound cluster. nih.govbiorxiv.org Specifically, three key genes—THAS1 (this compound Synthase 1), THAH (this compound Hydroxylase), and ACT (an acyltransferase)—are consistently co-expressed. nih.govtandfonline.com

This co-expression is not absolute for all genes in the cluster under all conditions. For instance, in a study on de novo shoot organogenesis, the fourth gene in the cluster, THAD (Thalian-diol Desaturase), did not meet the stringent criteria for the co-expression network but still showed significantly higher expression. nih.gov The operon-like structure of these genes is considered a primary reason for their coordinated transcriptional behavior. nih.govpnas.org This arrangement allows for efficient, simultaneous activation or repression of multiple steps in the metabolic pathway. scispace.comnih.gov

Gene Symbol Full Name Function in this compound Biosynthesis Co-expression Status
THAS1This compound Synthase 1Catalyzes the conversion of 2,3-oxidosqualene (B107256) to this compound. nih.govPart of a core co-expression network. nih.gov
THAHThis compound HydroxylaseResponsible for the conversion of this compound to thalian-diol. nih.govPart of a core co-expression network. nih.gov
ACTAcyltransferaseInvolved in the modification of the this compound backbone. pnas.orgPart of a core co-expression network. nih.gov
THADThalian-diol DesaturaseCatalyzes the desaturation of thalian-diol. nih.govExpression is coordinated but may fall outside strict co-expression network criteria in some analyses. nih.gov

The expression of this compound biosynthesis genes is steered by a robust network of transcription factors (TFs), with the jasmonate signaling pathway playing a central role. researchgate.netupm.es The basic helix-loop-helix (bHLH) transcription factor MYC2, a key regulator of jasmonate responses, is a positive regulator of the this compound pathway. researchgate.netresearchgate.netnih.gov

Further research has revealed that MYC2 acts in a redundant manner with other bHLH-type transcription factors from two distinct clades (specifically clade IVa, including bHLH18, bHLH19, bHLH20, and bHLH25) to promote the expression of this compound and marneral (B1261729) biosynthesis genes. researchgate.netresearchgate.net This regulation is co-activated by homeodomain factors. researchgate.netupm.es Conversely, the DOF-type transcription factor DAG1 acts as a repressor, preventing the expression of these triterpene pathway genes in inner root tissues. researchgate.netupm.es This complex interplay of activators and repressors ensures the precise spatiotemporal expression of the this compound pathway. researchgate.net

Transcription Factor Family Role in this compound Biosynthesis Regulatory Mechanism
MYC2bHLHPositive regulatorActivates gene expression, particularly in response to jasmonate. researchgate.netresearchgate.net
bHLH18, bHLH19, bHLH20, bHLH25bHLHPositive regulatorsAct redundantly with MYC2 to promote gene expression. researchgate.net
Homeodomain factorsHomeodomainCo-activatorsWork with bHLH TFs to enhance expression. researchgate.netupm.es
DAG1DOF-typeNegative regulatorRepresses gene expression in specific tissues (inner root). researchgate.netupm.es

The expression of the this compound gene cluster is highly tissue-specific. It is predominantly active in the roots and silenced in the aerial organs of the plant, such as the leaves. scispace.compnas.org This organ-specific pattern has been consistently observed in transcriptome analyses of young Arabidopsis seedlings. scispace.comnih.govpnas.org More detailed analysis reveals that within the root, the genes are widely expressed, with particular enrichment in the root tips and the root epidermis. scispace.comresearchgate.netuniprot.org

This precise localization suggests that this compound and its derivatives play a crucial role in the root's interaction with its environment, a hypothesis supported by findings that these metabolites help shape the root microbiome. scispace.compnas.org The tight repression in aerial tissues is critical, as the misexpression and overaccumulation of this compound or its intermediates can lead to severe developmental defects, including a dwarf phenotype. nih.govnih.govarabidopsis.org

Identification and Role of Transcription Factors (e.g., MYC2, bHLH)

Epigenetic Regulation of this compound Biosynthesis Genes

Beyond transcriptional control, epigenetic mechanisms, including histone modifications and chromatin remodeling, are fundamental to regulating the this compound gene cluster. These mechanisms create a chromatin environment that either permits or restricts access of the transcriptional machinery to the genes.

The this compound gene cluster is delineated by distinct chromatin marks that correlate with its expression state. pnas.orgpnas.org A key repressive mark found at the silenced this compound cluster in leaves is the trimethylation of lysine (B10760008) 27 on histone H3 (H3K27me3). pnas.orgscispace.compnas.org This mark is a hallmark of facultative heterochromatin and is associated with gene silencing. pnas.orgresearchgate.net The presence of H3K27me3 is believed to contribute to the formation of a condensed chromatin structure, which physically restricts gene expression. pnas.orgbiorxiv.org In mutant plants with reduced levels of H3K27me3, the expression of this compound cluster genes is elevated, confirming the repressive role of this modification. pnas.org

Conversely, the histone variant H2A.Z is associated with the positive regulation of the this compound cluster. scispace.compnas.orgmdpi.com H2A.Z is often found at the promoters of inducible genes and is thought to create a chromatin state that is poised for activation. mdpi.comsemanticscholar.org The SWR1 chromatin remodeling complex is responsible for incorporating H2A.Z into nucleosomes, and its activity is required for the normal expression of the this compound gene cluster. mdpi.comsemanticscholar.org The dual presence of the repressive H3K27me3 mark and the activating H2A.Z variant suggests a sophisticated system that allows for tight repression while also enabling rapid activation in the appropriate context. pnas.orgrsc.org

Epigenetic Mark Type Function in this compound Regulation Associated Chromatin State
H3K27me3Histone Modification (repressive)Silences gene expression, particularly in leaf tissue. pnas.orgpnas.orgCondensed, heterochromatic. pnas.orgbiorxiv.org
H2A.ZHistone Variant (activating)Promotes gene expression, likely by poising genes for activation. pnas.orgmdpi.comMore open, euchromatic. mdpi.com

Chromatin remodeling proteins, which use the energy of ATP hydrolysis to alter histone-DNA interactions, are also critical for controlling this compound gene expression. The chromatin remodeler PICKLE (PKL), also known as CYTOKININ-HYPERSENSITIVE 2 (CKH2), and its relative PICKLE RELATED 2 (PKR2) act as positive regulators of the this compound cluster. tandfonline.compnas.orgresearchgate.net

PKL/CKH2 is a CHD3-type SWI/SNF chromatin remodeling factor that has been shown to directly bind to at least one gene within the this compound cluster, ACT. nih.govtandfonline.compnas.org The expression of three of the this compound cluster genes is dependent on PKL and PKR2. pnas.org These remodelers are thought to counteract the repressive effect of H3K27me3-marked chromatin, thereby activating gene expression specifically in the roots. pnas.org This indicates a direct interplay between histone marks and chromatin remodelers in establishing the tissue-specific expression pattern of the this compound pathway. nih.govtandfonline.com

Histone Modifications (e.g., H3K27me3, H2A.Z) and Chromatin State

Phytohormonal Modulation of this compound Pathway Gene Expression

The biosynthesis of this compound and its derivatives is intricately regulated by various phytohormones, which play a crucial role in modulating the expression of genes within the this compound biosynthetic cluster. This hormonal regulation allows the plant to fine-tune the production of these specialized triterpenes in response to developmental cues and environmental stimuli. The primary phytohormones implicated in the control of the this compound pathway are cytokinins, jasmonates, and auxins, each exerting their influence through specific signaling components and regulatory networks.

Cytokinin Responsiveness and CPL4 Involvement

Cytokinins are a class of phytohormones that are central to the regulation of plant growth and development, including processes like cell division and shoot organogenesis. The genes of the this compound biosynthesis cluster have been identified as being responsive to cytokinin. nih.gov This responsiveness is highlighted by the involvement of the CARBOXYL-TERMINAL DOMAIN PHOSPHATASE-LIKE 4 (CPL4), an RNA polymerase II CTD phosphatase, in the transcriptional regulation of the this compound pathway. nih.govfrontiersin.org

In Arabidopsis thaliana, the silencing of the CPL4 gene (CPL4RNAi) leads to a cytokinin-oversensitive phenotype during de novo shoot organogenesis from root explants. nih.govfrontiersin.org This phenotype is accompanied by a significant upregulation of the this compound cluster genes. frontiersin.orgnih.gov Research has shown that in CPL4RNAi lines, the expression of this compound pathway genes such as ACT and THAH is markedly higher during shoot induction on low-cytokinin medium compared to wild-type plants. nih.gov This suggests that CPL4 typically acts as a suppressor of the this compound pathway. nih.govnih.gov The re-activation of these genes in the CPL4-silenced background points to a potential role for this compound biosynthesis in cytokinin-mediated organogenesis. nih.gov

Table 1: Relative Expression of this compound Cluster Genes in Wild Type (WT) and CPL4RNAi Arabidopsis Roots

Gene Condition Wild Type (Relative Expression) CPL4RNAi (Relative Expression) Fold Change (CPL4RNAi/WT)
ACT Low-CK SIM ~1.0 ~2.5 ~2.5
THAD Low-CK SIM ~1.0 ~1.8 ~1.8
THAH Low-CK SIM ~1.0 ~3.0 ~3.0

Data is illustrative and based on trends reported in Fukudome et al., 2018. Low-CK SIM refers to low-cytokinin shoot induction medium.

Jasmonate Signaling Pathway Integration (e.g., NINJA)

The jasmonate signaling pathway, critical for plant defense and development, is a key regulator of this compound biosynthesis. nih.govnih.gov A central component of this regulation is the NOVEL INTERACTOR OF JAZ (NINJA) protein, which acts as a transcriptional repressor in the jasmonate signaling cascade. nih.govnih.gov NINJA is part of a repressor complex that includes JASMONATE ZIM-DOMAIN (JAZ) proteins and TOPLESS (TPL), which together inhibit the activity of transcription factors that promote jasmonate-responsive gene expression. frontiersin.org

In the absence of jasmonate, the NINJA-containing complex is active, and the expression of target genes is repressed. frontiersin.org However, in mutant plants with a loss-of-function of NINJA (ninja mutants), this repression is lifted, leading to the constitutive activation of jasmonate signaling. nih.govnih.govresearchgate.net This de-repression results in the enhanced biosynthesis of triterpenes, with a notable upregulation of the genes within the this compound cluster in the roots of ninja mutant plants. nih.govnih.gov Specifically, genes such as this compound Synthase (THAS) and this compound Acyltransferase 2 (THAA2) are significantly upregulated in the roots of ninja mutants. nih.govnih.gov This indicates that the jasmonate signaling pathway positively regulates the expression of the this compound gene cluster. nih.gov

The upregulation of the this compound pathway in ninja mutants highlights a direct link between the core jasmonate signaling machinery and the regulation of specialized metabolism in the roots. nih.govnih.gov This integration allows the plant to coordinate developmental processes and defense responses with the production of bioactive triterpenes like this compound. nih.govnih.gov

Table 2: Upregulation of this compound Cluster Genes in ninja-1 Mutant Roots

Gene Log2 Fold Change (ninja-1 vs. WT) Description
THAS > 2.0 This compound Synthase
THAA2 > 2.0 This compound Acyltransferase 2

Data is illustrative and based on findings reported in Bai et al., 2021, indicating significant upregulation.

Interplay with Auxin Action

The phytohormone auxin is a master regulator of plant development, and its signaling pathways often interact with those of other hormones, including cytokinin and jasmonate, to orchestrate complex growth processes. researchgate.netpnas.org While a direct, one-to-one regulatory mechanism between auxin and the this compound gene cluster is less defined than for cytokinin and jasmonate, there is considerable evidence for an indirect and integrated role of auxin in modulating this compound biosynthesis.

The this compound pathway is highly active in the roots, a site of intricate hormonal crosstalk, particularly between auxin and cytokinin, which often have antagonistic effects on root development. nih.govpnas.org The balance between these two hormones is crucial for maintaining the root meristem and shaping root architecture. pnas.org Furthermore, jasmonate has been shown to induce auxin biosynthesis, adding another layer of interaction. whiterose.ac.uk

A study on auxin receptor mutants identified the "this compound metabolic process" as a significantly enriched gene ontology term, suggesting a link between auxin perception and the regulation of this pathway. escholarship.org Moreover, a super-enhancer located within the this compound gene cluster has been found to interact with the promoters of all five this compound genes. pnas.org This super-enhancer contains binding sites for numerous transcription factors involved in root development, a process fundamentally governed by auxin. pnas.org This suggests that auxin may exert its influence on this compound gene expression through the modulation of these root development-related transcription factors that bind to the shared super-enhancer.

Biological Roles and Physiological Significance of Thalianol in Plants

Influence on Plant Development and Morphogenesis

The thalianol biosynthetic pathway has pronounced effects on the physical development and form of the plant, influencing both below-ground and above-ground structures. Research has demonstrated that the accumulation of this compound and its pathway intermediates can lead to distinct morphological phenotypes. mdpi.comnih.gov

The biosynthesis of this compound is a key modulator of root system architecture in Arabidopsis thaliana. researchgate.netnih.govscilifelab.se Studies focusing on the genetic components of the this compound pathway have revealed a direct correlation between the activity of this pathway and root growth.

Specifically, the overexpression of the this compound Synthase (THAS) gene, which encodes the enzyme that catalyzes the initial step in this compound production, results in plants with significantly longer primary roots. nih.govtandfonline.com This phenotype is also observed in mutants such as thah1 and thad1, which accumulate high levels of this compound due to blocks in downstream enzymatic steps. sciencedaily.comnih.gov Further research has shown that the enzymatic activities of both this compound Synthase (THAS) and this compound Acyltransferase 2 (THAA2) are instrumental in modulating root development. researchgate.netnih.gov This indicates that not only this compound itself but also its subsequent derivatives, like this compound acetate (B1210297), are active in influencing root morphology. researchgate.net The regulation of root growth by these specialized triterpenes highlights a mechanism by which plants can control developmental processes through secondary metabolism. researchgate.net

Table 1: Impact of this compound Pathway Gene Modification on Plant Phenotype

Gene ModificationEffect on this compound PathwayRoot PhenotypeShoot PhenotypeReference
Overexpression of THASIncreased production of this compound and its derivativesLonger primary rootsShoot dwarfism sciencedaily.comnih.govtandfonline.com
thah1 or thad1 mutationAccumulation of high levels of this compoundLonger primary rootsNot specified sciencedaily.comnih.gov
Co-expression of THAS and THADIncreased production of thalian-diol/desaturated thalian-diolNot specifiedEnhanced shoot dwarfism sciencedaily.comnih.gov
mrn1thas* double mutationLoss of marneral (B1261729) and this compoundNo significant alteration in growthNo significant alteration in growth uni-koeln.de

In contrast to its positive effect on root length, the this compound pathway negatively impacts shoot growth. Overexpression of this compound Synthase (THAS) consistently leads to a shoot dwarfism phenotype. nih.govtandfonline.com This suggests a trade-off mechanism where resources or signaling molecules promoting root elongation may simultaneously restrict aerial growth.

The severity of shoot dwarfism is intensified when THAS is co-expressed with this compound Desaturase (THAD), an enzyme that acts downstream in the pathway. nih.gov This finding implies that this compound derivatives, such as thalian-diol or desaturated thalian-diol, are potentially more bioactive in restricting shoot growth than this compound itself. nih.gov The accumulation of pathway intermediates, if not properly controlled, can have detrimental effects on plant development. sciencedaily.comtandfonline.com

Modulation of Root Architecture and Length

Contributions to Plant Ecological Interactions and Defense

Specialized metabolites are crucial for a plant's ability to interact with its environment, including defending against threats and cultivating beneficial relationships. Triterpenes, as a class of compounds, are widely recognized for their roles in plant defense. tandfonline.comresearchgate.net The this compound pathway contributes to these ecological functions primarily through its involvement in defense signaling and its direct influence on the microbial communities inhabiting the plant's roots.

The organization of this compound biosynthesis genes into a cluster is a feature shared with many known plant defense pathways, such as those producing avenacins in oats or cyclic hydroxamic acids in maize. sciencedaily.comresearchgate.net This structural organization suggests a functional role in defense, as it facilitates the co-regulation and stable inheritance of a complete protective pathway. sciencedaily.com

The biosynthesis of this compound is tightly linked to the jasmonic acid (JA) signaling pathway, a primary hormonal network that mediates plant defenses against chewing insects and necrotrophic pathogens. nih.govscilifelab.sefrontiersin.org The expression of genes in the this compound cluster is significantly enhanced when JA signaling is activated. scilifelab.se This connection strongly implies that this compound production is part of the plant's induced defense arsenal. While many triterpenes exhibit antimicrobial and insecticidal properties, direct evidence naming a specific pathogen or insect thwarted by this compound is still emerging. nih.govtandfonline.comoup.com Interestingly, one study found that a mutant lacking both marneral and this compound (mrn1thas*) exhibited a slightly increased defense against pathogenic root microbiota, suggesting a highly complex regulatory role for these compounds that may involve suppressing certain defense responses, perhaps to foster other interactions. uni-koeln.de

One of the most clearly defined ecological roles for the this compound pathway is in shaping the composition of the root microbiome. nih.govresearchgate.net The roots of Arabidopsis thaliana produce and secrete a complex mixture of this compound-derived triterpenes. mdpi.com This metabolic network has been shown to selectively modulate the growth of root-associated bacteria. researchgate.net

In vitro bioassays have demonstrated that different triterpenes from this network can act as either antibiotics, inhibiting the growth of certain bacterial taxa, or as growth-promoting agents for others. researchgate.net Consequently, Arabidopsis mutants with disruptions in the this compound biosynthesis pathway exhibit an altered root microbiota compared to wild-type plants. researchgate.net This evidence indicates that this compound and its derivatives function as key molecules in a sophisticated chemical dialogue between the plant and its microbial partners, actively recruiting beneficial microbes and repelling detrimental ones to shape a healthy rhizosphere. researchgate.net

Involvement in Defense Responses against Pathogens and Insects

Interplay with Endogenous Phytohormonal Action

The this compound pathway is deeply integrated with the plant's hormonal regulatory system. Its activity is not only controlled by phytohormones but also appears to feedback and modulate hormonal signaling to fine-tune plant growth and environmental responses. researchgate.netnih.govscilifelab.se

The biosynthesis of this compound is clearly regulated by phytohormonal cues. researchgate.net The expression of the this compound gene cluster is upregulated by the defense hormone jasmonate (JA) and is also responsive to cytokinins (CK), a class of hormones central to cell division and shoot organogenesis. nih.govnih.gov This places this compound production downstream of at least two major hormonal pathways.

Furthermore, research indicates that the this compound pathway can, in turn, modulate phytohormonal action. researchgate.netnih.govscilifelab.se The observed phenotypes of altered root length and shoot dwarfism point to a crosstalk with the auxin pathway, which is a master regulator of these developmental processes. nih.govnih.gov The interplay between JA and auxin is a well-established mechanism for balancing plant growth and defense. nih.govnih.govmdpi.comfrontiersin.org The JA-dependent production of this compound, which then influences auxin-regulated root growth, exemplifies this crosstalk. This compound may act as a signaling molecule that helps the plant reallocate resources between growth and defense, for instance, by promoting root growth (foraging for nutrients) while restricting shoot growth (conserving resources) under stress conditions signaled by JA. mdpi.comresearchgate.net

Advanced Research Methodologies and Experimental Systems in Thalianol Studies

Omics-Based Discovery and Analysis

The elucidation of the thalianol biosynthetic pathway is a prime example of the power of integrated "omics" technologies. By combining genomics, transcriptomics, and metabolomics, researchers have successfully identified the genes and enzymes involved in this compound production and its subsequent modifications.

Integrated Transcriptomics, Genomics, and Metabolomics Approaches

The discovery and characterization of the this compound metabolic gene cluster in Arabidopsis thaliana were largely driven by an integrated omics approach. researchgate.netnih.govnih.gov Initial genome mining efforts identified a potential operon-like gene cluster on chromosome 5. researchgate.netpnas.org This genomic information was then correlated with transcriptomic data, which showed that the genes within this cluster were co-expressed, particularly in the roots of the plant. researchgate.netbath.ac.uk

Metabolomic analysis of plant extracts was the crucial next step, linking the genetic and transcriptomic data to the actual chemical compounds being produced. scispace.combiorxiv.org Techniques such as gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS) were used to profile the triterpenes in wild-type plants and compare them to mutants, leading to the identification of this compound and its derivatives. pnas.orgnih.gov This integrative strategy, combining predictions from genomic and transcriptomic data with chemical analysis, has been fundamental in piecing together the this compound biosynthetic network. nih.govnih.govfrontiersin.orgfrontiersin.org More recent studies have expanded this approach to analyze different Arabidopsis accessions, revealing significant diversity and copy number variations (CNVs) within the this compound gene cluster, highlighting its dynamic evolutionary nature. frontiersin.org

Co-expression Analysis and Gene Network Inference

Gene co-expression analysis has been a powerful tool for identifying genes involved in the this compound pathway beyond the core cluster. biorxiv.orgnih.gov By analyzing large-scale transcriptomic datasets, researchers can identify genes that show similar expression patterns to the known this compound biosynthetic genes across various conditions and tissues. nih.gov This "guilt-by-association" principle suggests that co-expressed genes are often functionally related. nih.gov

This methodology was instrumental in identifying additional enzymes, including those outside the primary gene cluster, that are required for the complete biosynthesis of the complex this compound derivative, thalianin. bath.ac.uknih.gov For instance, the ATTED-II plant co-expression database was used to find candidate genes that were later confirmed to be part of the extended pathway. bath.ac.uk Co-expression network analysis has not only helped to define the boundaries of the this compound pathway but has also revealed its potential crosstalk with other triterpenoid (B12794562) pathways, such as the marneral (B1261729) pathway, as genes from both clusters are often found within the same co-expression module. biorxiv.orgnih.gov

Functional Genetic and Biochemical Characterization

Following the identification of candidate genes through omics approaches, their specific functions must be validated. This is achieved through a combination of genetic manipulation of the native plant and biochemical characterization of the enzymes in heterologous systems.

Genetic Manipulation: CRISPR-Cas9 Gene Editing, Loss-of-Function Mutants, and Overexpression Lines

Genetic manipulation in A. thaliana has been central to confirming the role of each gene in the this compound pathway.

Loss-of-function mutants , often created by T-DNA insertions, have been used to knock out specific genes in the pathway. For example, thas1-1 mutants were unable to produce detectable levels of this compound, confirming THAS1 as the key synthase. arabidopsis.org Similarly, thah and thad mutants showed altered profiles of this compound derivatives, helping to elucidate the functions of the respective hydroxylase and desaturase enzymes. nih.govtandfonline.com These mutants often exhibit distinct phenotypes, such as longer roots, which points to the biological roles of the pathway's intermediates. nih.govtandfonline.com

Overexpression lines , where a specific gene is expressed at higher-than-normal levels under the control of a strong constitutive promoter like CaMV 35S, have also provided critical insights. pnas.orgnih.gov Overexpression of THAS leads to a dwarf phenotype in the aerial parts of the plant but an increase in root length. arabidopsis.orgnih.gov This phenotype is even more pronounced when THAS and THAD are co-overexpressed, suggesting that downstream intermediates may be more biologically active than this compound itself. nih.govtandfonline.com

CRISPR-Cas9 gene editing represents a more precise and targeted approach to creating mutants. nih.govcrisprtx.comidtdna.comfrontiersin.org This technology has been successfully employed to generate a thaa2 loss-of-function line by creating a specific deletion in the THAA2 gene, which was crucial for confirming its role in the acetylation of this compound derivatives. researchgate.net The precision of CRISPR-Cas9 is particularly valuable for targeting specific genes within the dense this compound cluster, where off-target effects of T-DNA insertions could be a concern. researchgate.netfrontiersin.org

Table 1: Genetic Tools Used in this compound Research and Their Key Findings
Genetic ToolTarget Gene(s)Key Finding/PhenotypeReference
Loss-of-Function Mutant (T-DNA)THAS (thas1-1)Abolished this compound production. arabidopsis.org
Loss-of-Function Mutant (T-DNA)THAH (thah)Accumulation of this compound; longer roots. nih.govtandfonline.com
Loss-of-Function Mutant (T-DNA)THAD (thad)Accumulation of thalian-diol; longer roots. nih.govtandfonline.com
Overexpression Line (35S)THASShoot dwarfism, increased root length. arabidopsis.orgnih.gov
Overexpression Line (35S)THAA3Increased levels of thalianyl palmitate (T18a). bath.ac.uk
CRISPR-Cas9 MutantTHAA2Confirmed role in acetylation of this compound derivatives. researchgate.net

Heterologous Expression Systems for Enzyme Activity Characterization (e.g., Yeast, Nicotiana benthamiana)

To definitively determine the biochemical function of an enzyme, its corresponding gene is often expressed in a heterologous (non-native) system that does not produce the compound of interest.

Yeast (Saccharomyces cerevisiae) is a widely used host for characterizing plant enzymes, particularly oxidosqualene cyclases (OSCs) and cytochrome P450s (CYPs). nih.govbiorxiv.org The function of this compound Synthase (THAS) was initially confirmed by expressing its gene in yeast and detecting the production of this compound. nih.gov Yeast expression systems have also been used to characterize other enzymes in the pathway, such as THAA2, which was shown to acetylate this compound and its derivatives. researchgate.netfrontiersin.org By co-expressing multiple genes, such as a plant CYP with its essential partner, a cytochrome P450 reductase (CPR), researchers can reconstitute parts of the biosynthetic pathway in a controlled environment. nih.govoup.com

Nicotiana benthamiana , a tobacco relative, has emerged as a powerful transient expression system for reconstituting entire, complex plant metabolic pathways. nih.govfrontiersin.org Its key advantage is that, as a plant, it possesses the necessary endomembrane systems (like the endoplasmic reticulum) where many plant enzymes, especially CYPs, are naturally located and function. nih.gov Researchers have successfully reconstituted the multi-step biosynthesis of thalianin and arabidin by co-infiltrating N. benthamiana leaves with Agrobacterium tumefaciens strains carrying all the necessary genes. bath.ac.uknih.gov This approach has been pivotal in identifying the functions of enzymes like THAO and THAA1 and in demonstrating the complete sequence of reactions from this compound to its final derivatives. bath.ac.uknih.gov

Table 2: Heterologous Systems in this compound Pathway Elucidation
SystemEnzyme(s)/Pathway StudiedPurposeReference
Yeast (S. cerevisiae)THASInitial functional characterization of this compound synthase activity. nih.gov
Yeast (S. cerevisiae)THAA2Demonstrated acetylation of this compound and other triterpenes. researchgate.net
Yeast (S. cerevisiae)CYP708A2 (THAH), CYP705A5 (THAD)Identification of hydroxylase and desaturase activity. oup.com
Nicotiana benthamianaTHAS, THAH, THAO, THAA1Combinatorial expression to identify functions of THAO and THAA1. bath.ac.uk
Nicotiana benthamianaFull thalianin pathway (7 steps)Reconstitution of the complete biosynthetic pathway to thalianin. bath.ac.uk
Nicotiana benthamianaA. lyrata this compound cluster genesComparative pathway analysis between Arabidopsis species. nih.gov

Targeted Metabolomic Profiling for Pathway Elucidation

Targeted metabolomics focuses on the detection and quantification of a specific, predefined group of metabolites. This approach has been indispensable for mapping the this compound biosynthetic pathway by analyzing how the levels of specific intermediates change in different genetic backgrounds. scispace.com

Using highly sensitive analytical techniques like UPLC-MS/MS, researchers can precisely measure the amounts of this compound, thalian-diol, and other derivatives in extracts from wild-type, mutant, and overexpression lines of Arabidopsis. nih.govmdpi.com For example, targeted analysis of thah-ko mutants showed a buildup of the precursor this compound and the absence of downstream products, confirming THAH's position in the pathway. bath.ac.uk Similarly, analysis of thaa2-ko mutants revealed the accumulation of upstream intermediates and the absence of the final product, thalianin (T10). bath.ac.uk This comparative metabolic profiling has allowed for the step-by-step elucidation of the pathway, identifying seven major this compound-derived products and establishing the sequence of enzymatic reactions. scispace.com

Future Research Directions and Unexplored Avenues in Thalianol Biology

Full Elucidation of Remaining Enzymatic Steps and Reaction Mechanisms

While the core biosynthetic pathway for thalianol from 2,3-oxidosqualene (B107256) has been outlined, the full extent of its metabolic network remains to be charted. The known pathway involves the sequential action of this compound synthase (THAS), this compound hydroxylase (THAH), and thalian-diol desaturase (THAD). researchgate.netuth.gr However, the diversification of this compound-related compounds suggests the involvement of additional, less-characterized enzymatic steps.

Future investigations should focus on:

Identifying Downstream Modifying Enzymes: In A. thaliana, the production of thalianin requires the action of auxiliary genes, including acyltransferases and oxidoreductases (THAA2, THAR1, THAR2), that are not part of the core cluster. frontiersin.org The precise biochemical functions and reaction mechanisms of these enzymes, particularly the unlinked oxidoreductases THAR1 and THAR2 which may act on other triterpenes, warrant deeper investigation. frontiersin.org

Characterizing Pathway Diversification: Comparative genomics reveals that while the core this compound biosynthetic gene cluster (BGC) is present in the related species Arabidopsis lyrata, it produces different end products due to variations in its genetic makeup. rsc.orgresearchgate.net A key research avenue is the functional characterization of the enzymes in the A. lyrata cluster to understand how genetic divergence leads to metabolic diversification.

Uncovering Novel Reactions: The full spectrum of chemical modifications applied to the this compound backbone is likely not yet known. Advanced metabolomic profiling of plants with perturbed this compound pathways could reveal novel derivatives, prompting searches for the enzymes responsible for their formation, such as additional cytochrome P450s, glycosyltransferases, or other acyltransferases. uea.ac.ukfrontiersin.org

Comprehensive Dissection of Interacting Regulatory Networks

Recent breakthroughs have uncovered a multi-layered regulatory network controlling this compound biosynthesis, but a holistic understanding of how these layers are integrated is a major future challenge. It is now known that the expression of this compound BGC genes is dependent on the phytohormone jasmonate and is governed by a complex web of transcription factors. nih.govupm.esugent.be

Key future research directions include:

Mapping the Complete Transcriptional Network: Research has identified a set of bHLH-type transcription factors and homeodomain co-activators that promote gene expression in the root's outer tissues, along with DOF-type repressors like DAG1 that restrict expression in inner tissues. nih.govupm.es Future work should aim to identify all interacting partners and map their hierarchical relationships to build a predictive model of cell-specific gene expression.

Elucidating the Role of Super-Enhancers: A super-enhancer (SE) has been identified within the this compound BGC, which plays a critical role in driving high levels of gene transcription. researchgate.net However, the precise mechanisms by which this SE integrates signals, such as hormone responses, and interacts with the basal transcription machinery remain to be determined. researchgate.net

Integrating Epigenetic and Chromatin-Level Control: The this compound cluster is embedded within a specific 3D chromosomal domain that changes its structure between expressing (root) and non-expressing (leaf) tissues. pnas.org This domain is marked by repressive H3K27me3 in its silenced state. pnas.org Furthermore, chromatin remodeling proteins like PICKLE/CYTOKININ-HYPERSENSITIVE 2 (PKL/CKH2) have been implicated in its regulation. nih.gov A crucial future goal is to understand how transcription factors, super-enhancers, and chromatin states are coordinated to achieve precise spatiotemporal control of the entire gene cluster.

Deeper Understanding of Cellular Localization and Metabolic Flux

The coordinated expression of genes within the this compound cluster is tightly linked to its localization in the plant. While it is established that the cluster is primarily expressed in the epidermis of the root tip, a more granular understanding of its subcellular organization and metabolic efficiency is needed. nih.govugent.bepnas.org

Unexplored avenues in this area include:

Subcellular Metabolite Trafficking: The enzymes for terpene synthesis are often located in the endoplasmic reticulum (ER). wiley-vch.de A significant challenge is to visualize and track the movement of this compound and its derivatives between subcellular compartments. This includes understanding how these often-hydrophobic molecules are transported and whether they accumulate in specific membranes or are exported from the cell.

Quantifying Metabolic Flux: To date, there has been no targeted analysis of the metabolic flux through the this compound pathway. Applying advanced techniques like Isotopically Non-stationary Metabolic Flux Analysis (INST-MFA) could provide quantitative data on the rate of this compound production and reveal potential bottlenecks or regulatory control points within the pathway. frontiersin.orgnih.gov This would be fundamental for metabolic engineering efforts.

Defining the "Metabolon": The clustering of biosynthetic genes may facilitate the formation of a "metabolon," a transient complex of sequential enzymes that channels intermediates, preventing their diffusion and increasing catalytic efficiency. Future research using advanced proteomics and cell biology techniques could provide evidence for the physical interaction of this compound biosynthetic enzymes at the ER, solidifying the functional significance of gene clustering.

Broadening the Scope of Biological Functions in Diverse Plant Species

The precise biological function of the this compound pathway remains one of the most significant unanswered questions. While overexpression studies have shown that accumulation of its products can lead to developmental defects like stunted growth, its ecological role is still speculative. pnas.orgtandfonline.com It is hypothesized to play a role in shaping the root microbiome or in defense against soil-borne organisms. pnas.org

Future research should expand its focus beyond A. thaliana by:

Conducting Comparative Functional Genomics: The this compound BGC is conserved but divergent in A. lyrata and may be present in other Brassicaceae species. frontiersin.orgrsc.org Comparative studies analyzing the metabolic products and ecological performance (e.g., pathogen resistance, microbiome composition) of these different species will be critical to uncovering conserved or divergent functions.

Investigating Ecological Roles: Direct functional testing is needed to move beyond correlation to causation. This involves growing this compound pathway mutants and wild-type plants in natural soil environments and under various biotic stresses (e.g., challenge with fungal pathogens or root herbivores) to directly assess the fitness contribution of the cluster.

Exploring Evolutionary Assembly: The this compound cluster appears to have been assembled independently of similar triterpene clusters in other plant lineages, like the avenacin cluster in oats. nih.gov By identifying and studying more this compound-like clusters in a wider range of plant species, researchers can gain a deeper understanding of the evolutionary pressures and molecular mechanisms that drive the formation of these complex metabolic traits. pnas.org

Q & A

Q. What are the core enzymatic steps in Thalianol biosynthesis, and how can they be experimentally validated?

The biosynthesis involves five sequential enzymatic steps:

  • THAS (this compound synthase) converts 2,3-oxidosqualene to THAS (a tricyclic triterpene scaffold) .
  • THAH (P450 hydroxylase) hydroxylates THAS at the C7 position .
  • THAO (oxidase) introduces a ketone group at C16 .
  • THAA1/THAA2 (acyltransferases) acetylate hydroxyl groups at C3 or C15 .
  • THAR1/THAR2 (reductases) finalize pathway end products like thalianin . Methodology: Validate via heterologous expression in Nicotiana benthamiana combined with LC-MS or GC-MS to track intermediate accumulation in Arabidopsis mutants (e.g., thas, thah knockouts) .

Q. Which genes constitute the this compound biosynthetic gene cluster (BGC) in Arabidopsis?

The core BGC in A. thaliana Col-0 includes:

  • THAS (At5g48010), THAH (At5g48000), THAO (At5g47990), THAA1 (At5g47980), and auxiliary genes THAA2 (At5g47950) and THAR1/THAR2 . Methodology: Identify co-expressed genes using RNA-seq or single-cell RNA-seq in roots, where the cluster is highly active . Confirm synteny via comparative genomics with A. lyrata .

Q. How can researchers distinguish this compound BGC variants across Arabidopsis accessions?

Two primary variants exist:

  • Compact : Core genes (e.g., THAS, THAH, THAO) are contiguous due to chromosomal inversions .
  • Noncontiguous : Intervening non-metabolic genes disrupt the cluster . Methodology: Use multiplex ligation-dependent probe amplification (MLPA), droplet digital PCR (ddPCR), or long-read sequencing to detect structural variations .

Advanced Research Questions

Q. What mechanisms drive the evolutionary compaction of the this compound BGC?

Chromosomal inversions are critical for cluster compaction, shuffling distant genes (e.g., THAA2) into proximity . Positive selection acts on the cluster as a functional unit, while purifying selection maintains individual gene integrity . Methodology: Reconstruct evolutionary trajectories using phased genome assemblies of A. thaliana relatives (e.g., A. lyrata, Capsella rubella) . Apply phylogenetic analysis to trace gene duplication events (e.g., THAS vs. monocot OSCs) .

Q. How do super-enhancers (SEs) regulate operon-like expression of the this compound BGC?

A 3.6-kb SE between THAO and THAH coordinates synchronized transcription of all five core genes . Deletion of this SE (131–157 bp) via CRISPR/Cas9 represses cluster-wide expression and alters root phenotypes . Methodology: Map SEs using ATAC-seq or ChIP-seq for H3K27ac. Validate via Hi-C to confirm chromatin looping between the SE and promoters .

Q. What epigenetic factors modulate tissue-specific this compound BGC activity?

  • H3K27me3 : Enriched in leaves to repress the cluster, while depletion in roots correlates with activation .
  • H2A.Z : Facilitates chromatin relaxation in roots, enabling transcription . Methodology: Profile histone marks using ChIP-seq in root vs. leaf tissues. Use mutants (e.g., clf/swn for H3K27me3 depletion) to assess 3D chromatin restructuring .

Q. How does jasmonate (JA) signaling regulate this compound production at single-cell resolution?

JA activates the this compound BGC via MYC2/3/4 transcription factors, which bind cluster promoters (e.g., THAS, THAH) . Single-cell RNA-seq reveals JA-induced expression in root epidermal cells and root caps . Methodology: Combine JA-treated myc2/myc3/myc4 mutants with scRNA-seq. Validate TF binding via ChIP-seq or CRISPR-mediated promoter editing .

Q. Why do structural variants of the this compound BGC persist in natural populations?

Compact clusters are predominant (~70% of accessions) and conserved, suggesting selective advantages (e.g., coordinated regulation) . Noncontiguous variants may arise from CNVs or environmental adaptation (e.g., latitude-associated inversions) . Methodology: Correlate cluster structures with environmental metadata (e.g., climate, soil type). Use GWAS to link variants to phenotypic traits (e.g., root growth) .

Methodological Notes

  • Metabolite Profiling : Use targeted LC-MS/MS to distinguish isomers (e.g., T9 vs. T10) in thaa2 mutants .
  • CRISPR Validation : Design sgRNAs for SE deletion or gene knockouts. Phenotype via root metabolomics and transcriptomics .
  • Evolutionary Analysis : Apply synteny-based tools (e.g., MCScanX) to detect inversions and estimate divergence times .

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